1-(3-Chloro-2-methylphenyl)-3-(3-fluorophenyl)thiourea
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Overview
Description
1-(3-Chloro-2-methylphenyl)-3-(3-fluorophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This particular compound features a thiourea group bonded to two aromatic rings, one of which is substituted with a chlorine and a methyl group, while the other is substituted with a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(3-fluorophenyl)thiourea typically involves the reaction of 3-chloro-2-methylaniline with 3-fluorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-methylphenyl)-3-(3-fluorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as nitric acid or halogens (chlorine, bromine) can be used under controlled conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
Scientific Research Applications
1-(3-Chloro-2-methylphenyl)-3-(3-fluorophenyl)thiourea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Agriculture: The compound is explored for its use as a pesticide or herbicide.
Materials Science: It is investigated for its potential in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(3-fluorophenyl)thiourea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(3-Chlorophenyl)-3-(3-fluorophenyl)thiourea
- 1-(2-Methylphenyl)-3-(3-fluorophenyl)thiourea
- 1-(3-Chloro-2-methylphenyl)-3-phenylthiourea
Uniqueness: 1-(3-Chloro-2-methylphenyl)-3-(3-fluorophenyl)thiourea is unique due to the specific combination of substituents on the aromatic rings. The presence of both chlorine and fluorine atoms can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar thiourea derivatives.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(3-fluorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2S/c1-9-12(15)6-3-7-13(9)18-14(19)17-11-5-2-4-10(16)8-11/h2-8H,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNUNJBXPKBSQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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